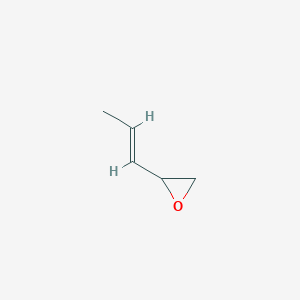

2-(1-Propenyl)oxirane

Übersicht

Beschreibung

2-(1-Propenyl)oxirane, also known as allyl oxirane, is an organic compound with the molecular formula C5H8O. It is a member of the oxirane family, characterized by a three-membered ring consisting of two carbon atoms and one oxygen atom. This compound is notable for its strained ring structure, which imparts significant reactivity, making it a valuable intermediate in various chemical processes.

Synthetic Routes and Reaction Conditions:

Intramolecular Cyclization: One common method for synthesizing oxiranes, including this compound, is the intramolecular cyclization of halogenated alcohols in the presence of a base.

Alkene Epoxidation: Another widely used method is the epoxidation of alkenes using peracids such as meta-chloroperoxybenzoic acid (MCPBA).

Sharpless Asymmetric Epoxidation: This method involves the enantioselective epoxidation of allylic alcohols using titanium tetraisopropoxide, tert-butyl hydroperoxide, and diethyl tartrate.

Industrial Production Methods:

Large-Scale Epoxidation: Industrial production of this compound typically involves the large-scale epoxidation of allyl compounds using peracids or other oxidizing agents.

Types of Reactions:

Ring-Opening Reactions: The oxirane ring in this compound is highly reactive and undergoes ring-opening reactions with a variety of nucleophiles, including water, alcohols, amines, and carboxylic acids

Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in ring-opening reactions include water, alcohols, amines, and carboxylic acids.

Oxidizing Agents: Peracids such as MCPBA are commonly used for the epoxidation of alkenes to form oxiranes.

Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce oxiranes to the corresponding alcohols.

Major Products:

Ring-Opened Products: The major products of ring-opening reactions are typically β-hydroxy derivatives, such as β-hydroxy alcohols, β-hydroxy amines, and β-hydroxy esters.

Oxidized and Reduced Derivatives: Oxidation and reduction reactions yield various functionalized derivatives, including diols and alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

2-(1-Propenyl)oxirane serves as a versatile intermediate in organic synthesis. Its unique structure allows it to undergo various chemical reactions, making it valuable in the production of pharmaceuticals and agrochemicals.

- Ring-Opening Reactions : The strained oxirane ring is highly reactive towards nucleophiles, leading to the formation of β-hydroxy derivatives such as β-hydroxy alcohols and amines. This reactivity is crucial for synthesizing complex organic molecules.

- Polymerization : The compound can participate in polymerization processes, contributing to the production of polymers and resins. Its ability to cross-link enhances the properties of materials used in coatings and adhesives.

Biological Applications

In biological research, this compound is utilized to study enzyme-catalyzed reactions and the mechanisms of epoxide hydrolases.

- Enzyme Substrate : It acts as a substrate for epoxide hydrolases, enzymes that catalyze the hydrolysis of epoxides into diols. This reaction is significant in drug metabolism and detoxification pathways.

- Therapeutic Potential : Research indicates that compounds related to this compound can inhibit soluble epoxide hydrolase (sEH), which is associated with cardiovascular diseases. Inhibitors of sEH have therapeutic implications for regulating blood pressure and endothelial function .

Industrial Applications

The industrial utility of this compound extends to its role in manufacturing processes.

- Production of Specialty Chemicals : Its reactivity allows for the synthesis of specialty chemicals used in various applications, including surfactants and agricultural products.

- Sealants and Adhesives : The compound is also incorporated into formulations for sealants and adhesives due to its favorable properties during polymerization .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives synthesized from propenylbenzenes, including this compound. The compounds demonstrated significant fungistatic activity against Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 37 to 124 µg/mL. This highlights the potential use of these derivatives in developing antifungal agents .

Case Study 2: Antioxidant Properties

Research on propenylbenzene derivatives indicated that those containing a double bond exhibited strong antioxidant activity. The compounds were tested using the DPPH assay, showing effective scavenging activity with EC50 values between 19 to 31 µg/mL. This suggests their potential application in health supplements or food preservation .

Wirkmechanismus

The mechanism of action of 2-(1-Propenyl)oxirane primarily involves its reactivity towards nucleophiles. The strained oxirane ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions that form various functionalized derivatives . The compound can also participate in oxidation and reduction reactions, further expanding its range of reactivity .

Molecular Targets and Pathways:

Nucleophilic Attack: The primary molecular target is the oxirane ring, which undergoes nucleophilic attack by various nucleophiles, leading to ring-opening and formation of β-hydroxy derivatives.

Oxidation and Reduction Pathways: The compound can be oxidized or reduced to form various functionalized derivatives, which can participate in further chemical reactions.

Vergleich Mit ähnlichen Verbindungen

2-(1-Propenyl)oxirane can be compared with other oxiranes and epoxides:

Ethylene Oxide: Ethylene oxide is a simpler oxirane with a similar three-membered ring structure.

Propylene Oxide: Propylene oxide is another similar compound with a three-membered ring.

Butylene Oxide: Butylene oxide has a longer carbon chain and is used in the production of surfactants and other industrial chemicals.

Uniqueness:

Analyse Chemischer Reaktionen

Epoxide Ring-Opening Reactions

The most prominent reactions involving 2-(1-Propenyl)oxirane are epoxide ring-opening reactions. These can occur under various conditions:

-

Acid-Catalyzed Hydrolysis : In the presence of an acid, the epoxide oxygen is protonated, facilitating nucleophilic attack by water. This reaction typically leads to the formation of a 1,2-diol.

-

Base-Catalyzed Hydrolysis : Under basic conditions, hydroxide ions attack the less substituted carbon of the epoxide, resulting in a similar diol product.

-

Nucleophilic Substitution : The epoxide can react with various nucleophiles (e.g., alcohols, amines). The regioselectivity often favors attack at the more substituted carbon when under acidic conditions and the less substituted carbon under basic conditions .

Oxidation Reactions

This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process can yield:

-

Diols : Resulting from hydrolytic oxidation.

-

Epoxides : Further oxidation can lead to more complex structures depending on the substituents present .

Polymerization Reactions

The compound can undergo polymerization to form polyethers when reacted with alcohols or phenols. This reaction is significant in producing surfactants and other polymeric materials:

This reaction is widely used in industrial applications for producing various polymeric products .

Reduction Reactions

Reduction of this compound is possible using reducing agents like lithium aluminum hydride. This typically results in the formation of alcohols:

The choice of reducing agent and conditions can influence the selectivity and yield of the desired alcohol product .

Mechanism of Epoxide Ring Opening

The mechanism for the ring-opening of epoxides generally involves two key steps:

-

Protonation of the epoxide oxygen to form a more reactive species.

-

Nucleophilic attack by water or another nucleophile at one of the carbons in the epoxide ring.

In acidic conditions, this typically results in inversion of configuration at the carbon where the nucleophile attacks .

Mechanism of Polymerization

In polymerization reactions, the epoxide reacts with nucleophiles (like alcohols) through a mechanism that involves nucleophilic attack on the less hindered carbon atom of the epoxide, leading to chain growth and formation of polyethers .

Biological Activity Insights

Recent studies have shown that derivatives of this compound exhibit various biological activities:

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against certain pathogens |

| Antioxidant | Exhibits significant radical scavenging activity |

| Cytotoxicity | Varies with concentration; potential for anticancer applications |

These findings suggest that further exploration into its biological properties could yield beneficial applications in pharmaceuticals .

Eigenschaften

IUPAC Name |

2-[(E)-prop-1-enyl]oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-2-3-5-4-6-5/h2-3,5H,4H2,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHBFAGTEWFCBI-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.